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Compound of Interest

Compound Name: 5dR6G

Cat. No.: B1580403

Introduction

5-Carboxyrhodamine 6G, succinimidyl ester (5-CR6G, SE) is a bright and photostable
fluorescent dye that reacts efficiently with primary amino groups (-NHz2) on proteins to form
stable amide bonds.[1] This process, known as amine labeling, is a widely used method for
conjugating fluorescent probes to proteins, enabling their detection, localization, and
quantification in a variety of biological assays. The excitation and emission spectra of 5-CR6G
are intermediate between those of fluorescein and tetramethylrhodamine, making it compatible
with common fluorescence microscopy and flow cytometry setups.[1] With a peak absorption at
approximately 525 nm, it is well-suited for excitation by the 514 nm laser line of an argon-ion
laser.[1]

Principle of the Reaction

The succinimidyl ester (SE) moiety of 5-CR6G reacts with the primary amines present on the
side chains of lysine residues and the N-terminus of the protein. The reaction occurs under mild
alkaline conditions (pH 7-9) and results in the formation of a stable covalent amide bond,
releasing N-hydroxysuccinimide (NHS) as a byproduct.
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Figure 1. Reaction scheme for amine-reactive labeling of proteins.
Applications

Fluorescently labeled proteins generated using this protocol can be utilized in a wide range of
applications, including:

o Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within fixed
or living cells.

o Flow Cytometry: Quantifying protein expression levels on the cell surface or intracellularly.

o Immunofluorescence Assays: Using labeled antibodies for the detection of specific antigens
in cells and tissues.

o Protein-Protein Interaction Studies: Techniques like Forster Resonance Energy Transfer
(FRET) can be employed when using appropriately paired dyes.

Quantitative Data Summary

The efficiency and characteristics of protein labeling can vary depending on the protein and the
dye-to-protein ratio used. The following table summarizes typical quantitative data for
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rhodamine-based dyes.

Parameter Typical Value Notes

Varies slightly with conjugation

Excitation Maximum (Aex) ~525 nm
and solvent.
o ] Varies slightly with conjugation
Emission Maximum (Aem) ~550 nm
and solvent.
Molar Extinction Coefficient > 80,000 M~icm—t In aqueous solution.
i . Generally higher than
Quantum Yield High )
tetramethylrhodamine.[1]
Optimal Dye:Protein Molar This needs to be optimized for
) 5:1to 15:1 ]
Ratio each protein.
) o ] Depends on the number of
Labeling Efficiency Variable

accessible lysines.

For cysteine-reactive
) o rhodamine dyes, which can be
Detection Limit (in SDS-PAGE)  ~2-10 ng/band o ) )
indicative for amine-reactive

dyes as well.[2]

Experimental Protocols

Materials and Reagents

5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR6G, SE)

Protein of interest (e.g., antibody, purified recombinant protein)

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Crucially, this
buffer must be free of primary amines (e.g., Tris).
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 Purification Resin: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis
tubing (with appropriate molecular weight cut-off).

» Storage Buffer: A suitable buffer for the long-term stability of the labeled protein (e.g., PBS

with 0.1% sodium azide).
e Spectrophotometer
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Figure 2. Overall workflow for protein labeling with 5-CR6G, SE.
Detailed Protocol
e Preparation of Protein Solution:
o Dissolve the protein of interest in the conjugation buffer at a concentration of 1-10 mg/mL.

o If the protein is already in a buffer containing primary amines (like Tris), it must be
exchanged into the conjugation buffer via dialysis or a desalting column.

e Preparation of Dye Stock Solution:

o Allow the vial of 5-CR6G, SE to equilibrate to room temperature before opening to prevent
moisture condensation.

o Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.
For example, dissolve 1 mg of 5-CR6G, SE (MW ~527 g/mol ) in approximately 190 pL of
DMSO.

o Note: The dye solution should be prepared fresh and any unused portion discarded as the
succinimidyl ester is susceptible to hydrolysis.

o Labeling Reaction:

o Calculate the volume of the dye stock solution needed to achieve the desired dye:protein
molar ratio. A common starting point is a 10-fold molar excess of the dye.

= Volume of dye (uL) = [ (moles of protein) x (molar excess of dye) / (concentration of dye
stock solution in M) ] x 1,000,000

o Add the calculated volume of the dye stock solution to the protein solution while gently
vortexing.

o Incubate the reaction for 1 hour at room temperature, protected from light.
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 Purification of the Labeled Protein:
o After the incubation, it is crucial to remove the unreacted dye. This can be achieved by:

» Size-Exclusion Chromatography: Pass the reaction mixture through a desalting column
(e.qg., Sephadex G-25) equilibrated with the desired storage buffer. The labeled protein
will elute in the void volume, while the smaller, unreacted dye molecules will be
retained.

» Dialysis: Dialyze the reaction mixture against the storage buffer overnight at 4°C with
several buffer changes.

» Determination of the Degree of Labeling (DOL):

o The DOL is the average number of dye molecules conjugated to each protein molecule. It
can be determined spectrophotometrically.

o Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at
the absorbance maximum of the dye (~525 nm for 5-CR6G).

o The concentration of the protein can be calculated using the Beer-Lambert law (A = cl),
correcting for the absorbance of the dye at 280 nm.

» Protein Concentration (M) = [Azso - (As2s X CF)] / €_protein
» Where CF is the correction factor (Azso of the dye / As2s of the dye).
» ¢ protein is the molar extinction coefficient of the protein at 280 nm.
o The concentration of the dye is calculated from its absorbance at 525 nm.
» Dye Concentration (M) = As2s / €_dye
» Where €_dye is the molar extinction coefficient of the dye at 525 nm.
o The DOL is the ratio of the dye concentration to the protein concentration.

= DOL = Dye Concentration (M) / Protein Concentration (M)
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o Storage of the Labeled Protein:

o Store the purified, labeled protein in a suitable buffer at 4°C for short-term storage or at
-20°C or -80°C for long-term storage. Protect from light. Aliquoting the sample is
recommended to avoid multiple freeze-thaw cycles.

Signaling Pathway Example: Labeled Antibody in Immunofluorescence

The following diagram illustrates a simplified workflow where an antibody labeled with 5-CR6G
IS used to detect a target protein in a cell, which is part of a hypothetical signaling pathway.
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Figure 3. Use of a 5-CR6G labeled antibody to detect a target protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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